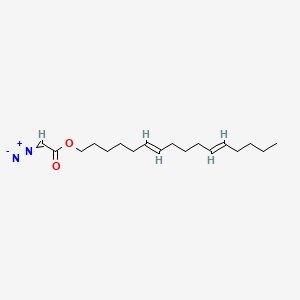
Methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Methyl®-2-thioxothiazolidine-4-carboxylate: is a chiral compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thioxothiazolidine ring and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a suitable methylating agent. One common method is the reaction of thiazolidine-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidine derivatives with different functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can occur at the thioxo group, leading to the formation of various derivatives. Halogenation, alkylation, and acylation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides, organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, alkylated, and acylated thiazolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction Studies: It is used in research to understand protein-ligand interactions.
Medicine:
Drug Development: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (-)-Methyl®-2-thioxothiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxothiazolidine ring can form covalent or non-covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the methyl and thioxo groups.
2-Thioxothiazolidine: Similar structure but without the carboxylate group.
Methylthiazolidine derivatives: Compounds with variations in the substituents on the thiazolidine ring.
Uniqueness: (-)-Methyl®-2-thioxothiazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Numéro CAS |
80963-80-0 |
|---|---|
Formule moléculaire |
C5H7NO2S2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
methyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1 |
Clé InChI |
FXMIVTSGXNTPTC-VKHMYHEASA-N |
SMILES isomérique |
COC(=O)[C@@H]1CSC(=S)N1 |
SMILES canonique |
COC(=O)C1CSC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


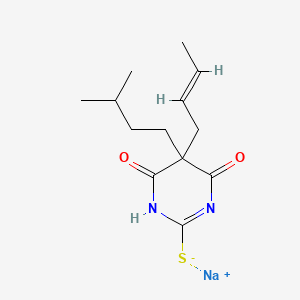
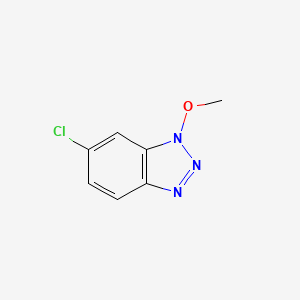
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
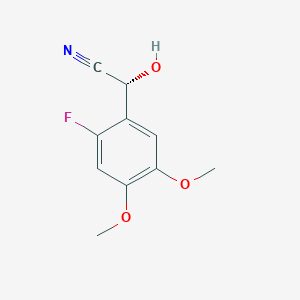
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
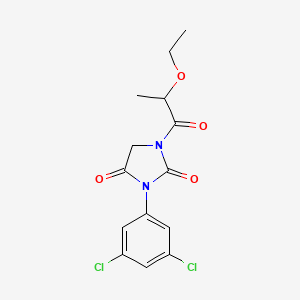
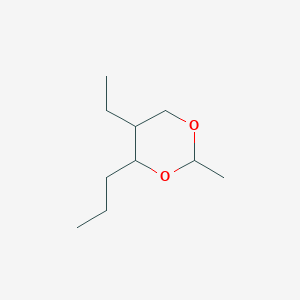
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13808673.png)
